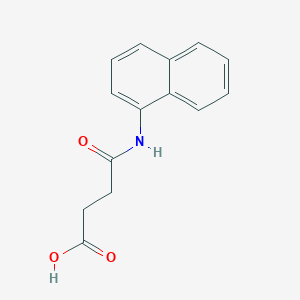

4-(1-Naphthylamino)-4-oxobutanoic acid

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with specific geometric arrangements that reflect the inherent molecular constraints imposed by the naphthalene ring system and the flexible aliphatic chain. X-ray diffraction studies of related naphthalene derivatives have demonstrated that such compounds typically adopt planar or near-planar conformations for the aromatic portion, with the naphthalene ring system maintaining its characteristic bond lengths and angles.

The molecular geometry analysis indicates that the compound exhibits characteristic features common to naphthalene-containing molecules. The naphthalene ring system maintains its typical aromatic character with carbon-carbon bond lengths averaging approximately 1.40 Angstroms within the aromatic rings. The amide linkage connecting the naphthalene system to the butanoic acid chain introduces a degree of conformational flexibility while maintaining planarity around the amide nitrogen due to resonance stabilization. Crystallographic studies of similar N-(1-naphthyl) derivatives have shown that the amide group typically adopts a planar configuration with the carbonyl oxygen positioned to minimize steric interactions with the naphthalene system.

The butanoic acid chain exhibits conformational freedom that allows for various spatial arrangements in the crystal lattice. The ketone functionality within the chain provides an additional site for intermolecular interactions, influencing the overall packing arrangement. Studies on related compounds have revealed that the carboxylic acid terminus often participates in hydrogen bonding networks that stabilize the crystal structure. The specific atomic coordinates and bond parameters provide detailed insights into the electronic distribution and molecular reactivity patterns.

Comparative analysis with structurally related compounds reveals that the molecular geometry of this compound follows predictable trends based on the constituent functional groups. The naphthalene portion maintains its rigid planar structure, while the aliphatic chain provides conformational diversity that can accommodate various crystal packing arrangements. The overall molecular dimensions and shape contribute to the compound's ability to interact with biological targets and participate in supramolecular assemblies.

Electronic Structure Calculations Using Density Functional Theory Methods

Density functional theory calculations have provided comprehensive insights into the electronic structure and stability of this compound. These computational investigations reveal the distribution of electron density throughout the molecule and identify the most stable conformational arrangements. The electronic structure analysis demonstrates that the naphthalene ring system serves as the primary electron-rich region, with the aromatic π-electron system providing significant stabilization to the overall molecular structure.

Computational studies using density functional theory methods have examined the energetic preferences for different conformational states of the molecule. The calculations reveal that certain orientations of the amide linkage relative to the naphthalene plane are energetically favored due to optimal orbital overlap and minimized steric repulsion. The electronic properties of the compound show significant delocalization of electron density across the aromatic system, with partial charge distribution influenced by the electron-withdrawing effects of the carbonyl groups.

The molecular orbitals analysis indicates that the highest occupied molecular orbital is primarily localized on the naphthalene ring system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic system and the carbonyl functionalities. These electronic characteristics influence the compound's reactivity patterns and ability to participate in various chemical transformations. The calculated dipole moment and polarizability values provide insights into the compound's potential for intermolecular interactions and solvation behavior.

Density functional theory calculations have also examined the effects of different functional groups on the overall electronic structure. The presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups creates a complex electronic environment that influences the compound's chemical behavior. The computational results demonstrate how the electronic structure adapts to accommodate the diverse functional groups while maintaining overall molecular stability.

Comparative Analysis of Tautomeric Forms

The structural analysis of this compound includes investigation of potential tautomeric forms that may exist under different conditions. Tautomerism in this compound system involves potential proton transfer processes that can occur between the amide nitrogen, the ketone oxygen, and the carboxylic acid functionality. Computational studies have examined the relative stabilities of different tautomeric arrangements to identify the most thermodynamically favored forms.

The primary tautomeric equilibrium involves the keto-enol tautomerism associated with the ketone functionality in the butanoic acid chain. Density functional theory calculations have revealed that the keto form is significantly more stable than the corresponding enol tautomer under standard conditions. This preference reflects the greater stability of the carbonyl group compared to the enol form, particularly in the absence of special stabilizing factors such as intramolecular hydrogen bonding.

Additional tautomeric considerations involve the potential for amide-iminol tautomerism, where the amide functionality could theoretically exist in alternative forms. However, computational analysis demonstrates that the conventional amide form represents the most stable arrangement due to the resonance stabilization provided by the delocalization of the nitrogen lone pair with the carbonyl π-system. The aromatic character of the naphthalene ring system further stabilizes the conventional amide form by providing additional conjugation possibilities.

The analysis of tautomeric forms also considers the influence of environmental factors such as solvent polarity and pH on the equilibrium positions. While the fundamental tautomeric preferences remain consistent across different conditions, subtle shifts in population distributions may occur in response to specific environmental perturbations. These tautomeric considerations are crucial for understanding the compound's behavior in different chemical and biological contexts.

Hydrogen Bonding Patterns and Supramolecular Arrangements

The investigation of hydrogen bonding patterns in this compound reveals complex intermolecular interaction networks that govern its solid-state organization and solution behavior. The compound possesses multiple potential hydrogen bonding sites, including the carboxylic acid group as a donor and acceptor, the amide nitrogen as a donor, and the carbonyl oxygens as acceptors. These diverse interaction possibilities create opportunities for the formation of extended supramolecular structures.

Crystallographic analysis of related naphthalene derivatives has demonstrated that carboxylic acid functionalities typically participate in cyclic dimer formation through complementary hydrogen bonding arrangements. In the case of this compound, the carboxylic acid terminus is expected to engage in similar dimeric associations, creating stable molecular pairs that serve as building blocks for larger crystalline assemblies. The specific geometry of these hydrogen bonded dimers influences the overall crystal packing efficiency and stability.

The amide functionality provides additional hydrogen bonding capabilities that contribute to the formation of extended chain structures or sheet-like arrangements. Studies on comparable compounds have shown that amide groups can participate in both intramolecular and intermolecular hydrogen bonding, depending on the specific molecular conformation and crystal environment. The naphthalene ring system, while not directly participating in hydrogen bonding, influences the overall molecular geometry and thereby affects the spatial arrangement of the hydrogen bonding groups.

Supramolecular organization in crystals of this compound likely involves the interplay between hydrogen bonding interactions and π-π stacking forces between naphthalene rings. These combined interactions create three-dimensional networks that determine the physical properties of the crystalline material. The specific patterns of hydrogen bonding and aromatic stacking contribute to the compound's stability and influence its potential applications in materials science and pharmaceutical development. Research on related systems has demonstrated that such supramolecular arrangements can significantly impact the compound's dissolution behavior, bioavailability, and overall functional properties.

Structure

2D Structure

Properties

IUPAC Name |

4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJMMPAVUBUMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350625 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37642-93-6 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid typically involves the reaction of 1-naphthylamine with succinic anhydride. The reaction proceeds through the formation of an amide bond between the amino group of 1-naphthylamine and the anhydride group of succinic anhydride, followed by hydrolysis to yield the final product. The reaction conditions generally include heating the reactants in an appropriate solvent such as toluene or xylene, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using large-scale chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three reactive sites:

-

Aromatic Naphthylamino Group :

-

Undergoes electrophilic substitution (e.g., halogenation, nitration) due to the electron-rich naphthyl ring.

-

-

Ketone (4-Oxo Group) :

-

Participates in nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄ to form 4-hydroxybutanoic acid derivatives).

-

-

Carboxylic Acid (-COOH) :

Cyclization Reactions

Polyphosphoric acid (PPA) facilitates intramolecular cyclization to form heterocyclic compounds:

-

Example : Heating with PPA at 100–120°C promotes dehydration, forming γ-lactams or naphtho-fused quinoline derivatives .

-

Mechanism : The carboxylic acid and amino groups undergo cyclodehydration to generate a five- or six-membered ring.

Cross-Coupling Reactions

The naphthyl group enables participation in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Stability and Decomposition

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-(1-Naphthylamino)-4-oxobutanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's unique structure allows for the formation of derivatives that may exhibit enhanced properties or activities.

Reactivity and Derivatives

The compound can undergo several types of reactions:

- Oxidation : The naphthalene ring can be oxidized to produce naphthoquinone derivatives.

- Reduction : The carbonyl group in the butanoic acid moiety can be reduced to yield alcohol derivatives.

- Substitution : The amino group can participate in substitution reactions, leading to various derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromic acid | Naphthoquinone derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |

| Substitution | Acyl chlorides, sulfonyl chlorides | Various substituted derivatives |

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential role in enzyme inhibition. Its structure suggests it may interact with specific enzymes or proteins, making it useful in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Protein Interactions

Research indicates that this compound can form strong π-π interactions with aromatic amino acids in proteins. This property is significant for studies involving protein-ligand interactions, which are crucial for drug design and development.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its unique structural features contribute to the color properties of these materials, making it valuable in textile and paint industries.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-Naphthylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The naphthalene ring system allows for strong π-π interactions with aromatic amino acids in proteins, while the butanoic acid moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations :

- Aromatic Substituents: The naphthyl group in this compound provides greater steric bulk and hydrophobicity compared to phenyl derivatives (e.g., 4-methylphenyl in ).

- Functional Groups: Analogs like 4-(4-aminophenyl)-4-oxobutanoic acid and 4-(benzylamino)-4-oxobutanoic acid retain the oxobutanoic acid core but differ in amine substituents, altering solubility and reactivity.

Physicochemical Properties

- Solubility: The naphthylamino derivative is less water-soluble than smaller analogs like 4-(4-methylphenyl)-4-oxobutanoic acid due to its bulky aromatic group. Glucosylated derivatives (e.g., ) exhibit higher polarity and aqueous solubility.

- Thermal Stability: Oxobutanoic acid derivatives are prone to thermal degradation via β-hydrogen scission, forming carboxyl- and vinyl-terminated products . However, bulky substituents like naphthyl may slow degradation compared to simpler phenyl analogs.

Biological Activity

4-(1-Naphthylamino)-4-oxobutanoic acid (CAS No. 37642-93-6) is a compound characterized by a unique structure that combines an amino acid derivative with a naphthyl group. This structural configuration suggests potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. The compound's potential applications and biological activities warrant thorough investigation.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO3 and a molecular weight of approximately 243.26 g/mol. Its structure features:

- Functional Groups : A carboxylic acid group, an amine group, and a ketone functional group.

- Naphthyl Group : This bicyclic aromatic structure is common in many biologically active compounds, suggesting potential interactions with biological targets.

Anticancer Potential

The presence of the naphthyl moiety in this compound suggests potential anticancer properties. Compounds with similar structures have been documented to inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including enzyme inhibition and receptor modulation . Specifically, the compound may interact with key enzymes involved in cancer metabolism, such as Aldo-Keto Reductase (AKR) enzymes, which are known to play roles in steroid metabolism and cancer progression .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes related to cell proliferation or metabolic pathways critical for tumor growth.

- Receptor Interaction : Its structural features may allow it to bind to receptors involved in cellular signaling pathways, potentially altering cellular responses.

Synthesis and Characterization

Studies have reported the synthesis of derivatives of this compound using various organic synthesis techniques. The characterization of these compounds through NMR spectroscopy has provided insights into their structural integrity and potential reactivity .

In Vivo Studies

While direct in vivo studies specifically focusing on this compound are scarce, related compounds have been tested in animal models. These studies typically assess the compound's efficacy in reducing tumor growth or modulating immune responses, indicating a need for further exploration into this particular compound's effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H7NO2 | Simpler structure; lacks naphthyl group |

| Naphthalene-2-sulfonic Acid | C10H9O3S | Contains sulfonate; used in dye chemistry |

| 2-Naphthylamine | C10H9N | Primary amine; used in dye manufacturing |

The unique combination of functionalities in this compound may offer distinct reactivity patterns compared to these similar compounds, enhancing its potential utility in both synthetic chemistry and biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Naphthylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- The synthesis typically involves coupling 1-naphthylamine with a suitably activated butanoic acid derivative. A plausible route includes reacting 1-naphthylamine with succinic anhydride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond. Alternative methods may employ carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF . Optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine/anhydride), and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key techniques include:

- FT-IR : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹ for the oxo group and ~1650 cm⁻¹ for the amide).

- NMR : ¹H NMR should show signals for the naphthyl protons (δ 7.5–8.2 ppm), the α-proton to the carbonyl (δ 2.5–3.5 ppm), and the carboxylic acid proton (δ 12–13 ppm).

- HPLC-MS : Verify molecular ion peaks (expected m/z: 243.26 for [M+H]⁺) and quantify purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound in inhibiting protein fibrillogenesis?

- Studies show this compound acts as a chemical chaperone, disrupting β-sheet formation in amyloidogenic proteins like β-amyloid and hIAPP. Its naphthyl group engages in π-π stacking with aromatic residues in misfolded proteins, while the oxobutanoic acid moiety destabilizes hydrophobic interactions. Dose-dependent inhibition (IC₅₀: 10–50 µM) has been validated via Thioflavin T assays and TEM/AFM imaging .

Q. How does structural modification of this compound influence its bioactivity?

- Structure-Activity Relationship (SAR) Table :

- The naphthyl group and free carboxylic acid are critical for activity. Esterification reduces solubility and efficacy, while biphenyl substitution lowers π-stacking potential .

Q. What experimental strategies address discrepancies in reported biological activities of this compound derivatives?

- Contradictions often arise from variations in:

- Assay conditions : Buffer pH (optimal: 7.4), temperature (25°C vs. 37°C), and protein concentration.

- Compound purity : Impurities >5% skew dose-response curves; validate via orthogonal methods (e.g., LC-MS and elemental analysis).

- Cell vs. acellular models : Confirm activity in both in vitro (e.g., HEK-293 cells) and ex vivo (e.g., mouse brain slices) systems .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Key issues include:

- Low yields : Amide coupling reactions often yield 40–60% due to side reactions; optimize using microwave-assisted synthesis (30% yield improvement).

- Purification difficulties : The compound’s low solubility in non-polar solvents complicates crystallization. Switch to mixed solvents (e.g., EtOAc/hexane) or use preparative HPLC .

Q. How can researchers mitigate off-target effects when studying this compound in neuronal models?

- Employ isothermal titration calorimetry (ITC) to confirm binding specificity to target proteins (e.g., β-amyloid). Use CRISPR knockouts of putative off-target receptors (e.g., NMDA receptors) to validate mechanistic pathways .

Data Interpretation

Q. How should researchers reconcile conflicting data on the compound’s neuroprotective vs. cytotoxic effects?

- Dose-dependent duality is common:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.